molecular formula C15H24ClNO4 B585995 FTY720 Butanoic Acid Hydrochloride CAS No. 896472-93-8

FTY720 Butanoic Acid Hydrochloride

Cat. No. B585995
CAS RN: 896472-93-8
M. Wt: 317.81
InChI Key: RIUMQYSOPOCQNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

FTY720 Butanoic Acid Hydrochloride is a biochemical used for proteomics research . It is also known as Fingolimod hydrochloride . The molecular formula is C15H23NO4•HCl and the molecular weight is 281.35 .


Synthesis Analysis

The synthesis of FTY720 involves key steps such as an iron-catalyzed cross-coupling reaction and a Wittig reaction . A series of 30 new analogs maintaining the backbone structure of FTY720 were synthesized by a very simple method .


Molecular Structure Analysis

FTY720 is a structural analogue of sphingosine derived from myriocin (ISP-1), a metabolite of the fungus Isaria sinclairii . It contains a hydrophilic head group (2-aminopropane-1,3-diol) and a lipophilic hydrocarbon chain .


Chemical Reactions Analysis

FTY720 is phosphorylated to (S)-fingolimod phosphate (FTY720-P) by sphingosine kinase 2 (SK2) and a phenylene moiety in FTY720’s side chain confers potent immunosuppressive activity . The hydrophilic head group (2-aminopropane-1,3-diol) of FTY720 has commonly been prepared from various sources .


Physical And Chemical Properties Analysis

FTY720 Butanoic Acid Hydrochloride has a molecular formula of C19H33NO2.HCl and a molecular weight of 343.9 . It is soluble in DMSO (> 60 mg/mL) and water (50 mg/mL) .

Mechanism of Action

FTY720 is an immunosuppressant that works by sequestering pro-inflammatory lymphocytes within the lymph node, preventing them from causing injury to the central nervous system due to inflammation . It is phosphorylated to (S)-fingolimod phosphate (FTY720-P) by sphingosine kinase 2 (SK2) and a phenylene moiety in FTY720’s side chain confers potent immunosuppressive activity .

Future Directions

FTY720 has shown potential as an anticancer agent due to its ability to induce reactive oxygen species (ROS) and subsequent apoptosis . Future directions may lead to the best use of FTY720 and ROS-targeted strategies as a promising cancer treatment .

properties

IUPAC Name

4-[4-[3-amino-4-hydroxy-3-(hydroxymethyl)butyl]phenyl]butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO4.ClH/c16-15(10-17,11-18)9-8-13-6-4-12(5-7-13)2-1-3-14(19)20;/h4-7,17-18H,1-3,8-11,16H2,(H,19,20);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIUMQYSOPOCQNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCC(=O)O)CCC(CO)(CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50747837
Record name 4-{4-[3-Amino-4-hydroxy-3-(hydroxymethyl)butyl]phenyl}butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

FTY720 Butanoic Acid Hydrochloride

CAS RN

896472-93-8
Record name 4-{4-[3-Amino-4-hydroxy-3-(hydroxymethyl)butyl]phenyl}butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.